1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound that belongs to the class of tetrahydro-β-carbolines These compounds are known for their diverse biological activities and are found in both natural and synthetic forms
Mechanism of Action
Target of Action
The compound 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as a tryptoline or tetrahydro-β-carboline derivative, is part of a large group of natural and synthetic alkaloids Similar derivatives have been known to exhibit anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .
Mode of Action
It’s known that the stereochemistry of tryptoline derivatives is related to their biological activities . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific stereochemical configuration.
Biochemical Pathways
Indole derivatives, which include tryptoline, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A study on a related compound, emvododstat, indicates that it may be a strong cyp2d6 inhibitor . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that the stereochemistry of tryptoline derivatives is related to cell viability . This suggests that the compound could potentially have cytotoxic effects, depending on its specific stereochemical configuration.
Action Environment
It’s known that the structural modification of tryptoline derivatives can improve their bioactivities . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to somatostatin receptors, influencing signaling pathways related to cell growth and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound modulates cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . These effects underscore its potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also acts as an inhibitor of histone deacetylases, resulting in changes in gene expression that promote cell death . These molecular interactions are critical for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it maintains its biological activity over extended periods, although some degradation products may form . These findings are important for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining its safety and efficacy in clinical applications.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus and cytoplasm. It can localize to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications, which are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-β-carboline frameworks. In this reaction, an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions to form the desired product. For example, the reaction of 4-methoxybenzaldehyde with tryptamine in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydro-β-carboline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, including cytotoxicity studies and enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
Tetrahydro-β-carboline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Indole derivatives: Compounds with an indole core can exhibit a wide range of activities, and the presence of different functional groups can significantly impact their behavior.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCPUZQSFRMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276761 | |
Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-73-2 | |
Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the optimal conditions identified for synthesizing 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole via the Maillard reaction?
A1: The research employed LC-MS to optimize the synthesis of four new 6-methoxy-tetrahydro-β-carboline derivatives, including 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, through the Maillard reaction. The study identified that a catalyst loading of 7 mole %, a temperature below 50°C, and a reaction time of 5 hours yielded the highest yields (over 70%) for these compounds [].
Q2: How was 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole characterized in the study?
A2: The study utilized electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass spectrometry (ESI-MS/MS) to characterize the synthesized 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. These techniques provided valuable insights into the compound's mass fragmentation patterns, contributing to its structural elucidation [].
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